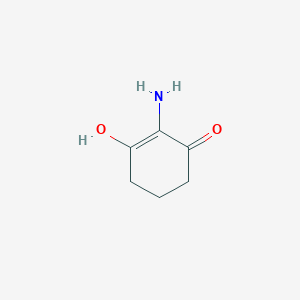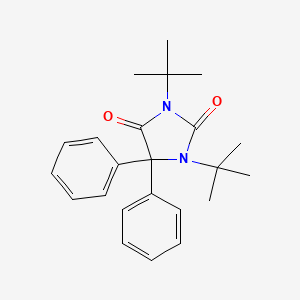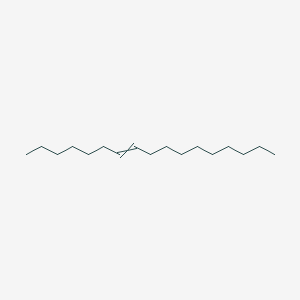
Heptadec-7-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadec-7-ene is an unbranched seventeen-carbon alkene with one double bond located between the seventh and eighth carbon atoms. Its molecular formula is C17H34 and it has a molecular weight of 238.4519 g/mol . This compound is also known by other names such as (7E)-7-Heptadecene .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadec-7-ene can be synthesized through various methods. One common synthetic route involves the dehydration of heptadecanol using a strong acid like sulfuric acid as a catalyst . Another method includes the hydrogenation of heptadec-7-yne using a palladium catalyst under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the cracking of long-chain hydrocarbons derived from petroleum. This process involves breaking down larger molecules into smaller ones using heat and pressure .
Chemical Reactions Analysis
Types of Reactions
Heptadec-7-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form heptadecanoic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to heptadecane using hydrogen gas in the presence of a metal catalyst.
Substitution: This compound can undergo halogenation reactions, where halogens like chlorine or bromine are added across the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Heptadecanoic acid.
Reduction: Heptadecane.
Substitution: this compound dihalides (e.g., 7,8-dichloroheptadecane).
Scientific Research Applications
Heptadec-7-ene has various applications in scientific research:
Mechanism of Action
The mechanism of action of heptadec-7-ene involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses . In chemical reactions, the double bond in this compound serves as a reactive site for various transformations .
Comparison with Similar Compounds
Similar Compounds
Heptadec-1-ene: An unbranched seventeen-carbon alkene with a double bond between the first and second carbon atoms.
Heptadec-8-ene: An unbranched seventeen-carbon alkene with a double bond between the eighth and ninth carbon atoms.
Uniqueness
Heptadec-7-ene is unique due to the position of its double bond, which influences its reactivity and applications. The location of the double bond affects the compound’s chemical behavior and its interaction with biological systems .
Properties
CAS No. |
54290-12-9 |
|---|---|
Molecular Formula |
C17H34 |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
heptadec-7-ene |
InChI |
InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-17H2,1-2H3 |
InChI Key |
YIGCKYYSOGYETL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




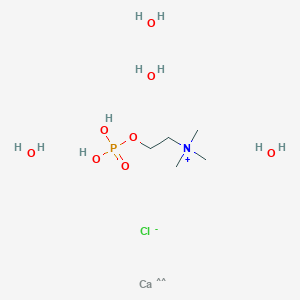

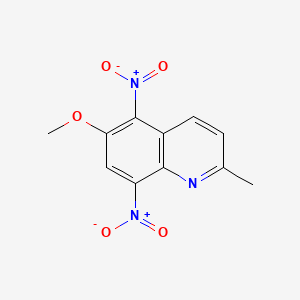

![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
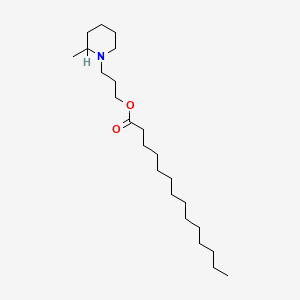
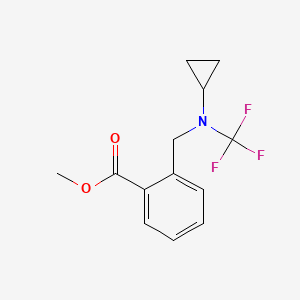
![1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate](/img/structure/B13961321.png)
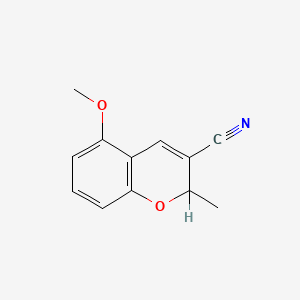
![4-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13961336.png)
